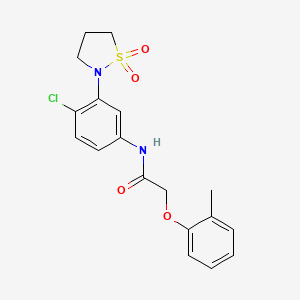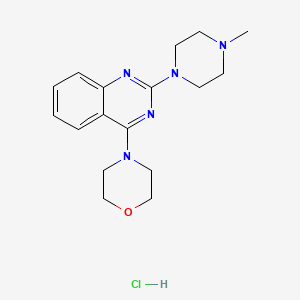
4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” is a quinazolinone derivative . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of interest in medicinal chemistry. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The chemical structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2) or 2,4-pyrimidinedione (3) ring . The compound “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” would have a similar structure with the addition of a morpholine group and a hydrochloride group.Chemical Reactions Analysis
The chemical reactions of quinazolinone derivatives are diverse and depend on the specific functional groups present in the molecule. For example, a one-pot intermolecular annulation reaction of o-amino benzamides and thiols can be used to synthesize quinazolin-4(3H)-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” would depend on its specific molecular structure. For a similar compound, 4-(4-methylpiperazin-1-yl)quinazolin-6-amine, the molecular weight is 243.31 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antidiabetic Potential
- A study by Özil, Parlak, and Baltaş (2018) reported the synthesis of benzimidazole derivatives containing morpholine and piperazine skeletons, which demonstrated significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their usefulness in managing oxidative stress and diabetes mellitus (Özil, Parlak, & Baltaş, 2018).
Anticonvulsant Activity
- Noureldin et al. (2017) explored the anticonvulsant activity of novel 4-quinazolinone derivatives. The study highlighted several compounds showing superior anticonvulsant activities in comparison to reference drugs, indicating the potential of 4-quinazolinone derivatives in epilepsy treatment (Noureldin et al., 2017).
Anticancer Properties
- Ovádeková et al. (2005) assessed a new quinazoline derivative for its cytotoxic and antiproliferative activity against the human cancer cell line HeLa, finding potent anticancer capabilities that highlight the derivative's potential as a novel anticancer drug (Ovádeková et al., 2005).
- Dola et al. (2016) identified a 4-aminoquinoline derivative with promising activity against chloroquine-resistant malaria, suggesting its development as a blood schizonticidal agent for malaria chemotherapy (Dola et al., 2016).
Novel Bioactive Agents
- Adhikari et al. (2012) conducted a study on novel thiazolidinone analogues synthesized under microwave-assisted conditions, which were evaluated for their in vitro antioxidant, antibacterial, and antifungal activities, demonstrating the compound's potential as bioactive agents (Adhikari et al., 2012).
Wirkmechanismus
The mechanism of action of quinazolinone derivatives can vary widely depending on their specific chemical structure and the biological system they interact with. Quinazolinones have been found to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, anticonvulsant, and more .
Safety and Hazards
The safety and hazards associated with “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” would depend on its specific chemical structure and how it is handled. For a similar compound, 4-(4-methylpiperazin-1-yl)quinazolin-6-amine, the hazard statements include H302, H315, H319, H335, indicating potential hazards if swallowed, in contact with skin, if it gets in the eyes, or if inhaled .
Zukünftige Richtungen
The future directions for research on “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. Given the broad range of biological activities exhibited by quinazolinone derivatives , there is potential for the development of novel therapeutic agents based on these compounds.
Eigenschaften
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.ClH/c1-20-6-8-22(9-7-20)17-18-15-5-3-2-4-14(15)16(19-17)21-10-12-23-13-11-21;/h2-5H,6-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOJTGKOTOTGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


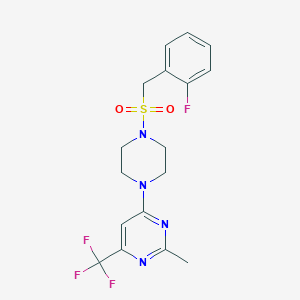


![(1S,2S,4R)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2576778.png)
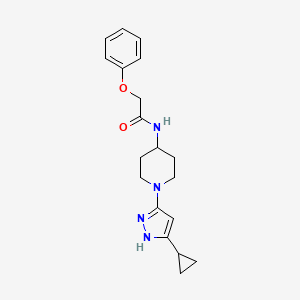
![2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2576782.png)
![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)ami ne](/img/structure/B2576783.png)
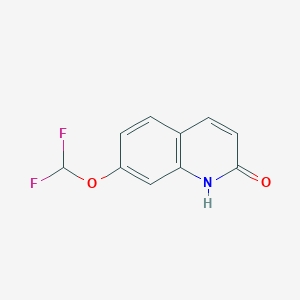
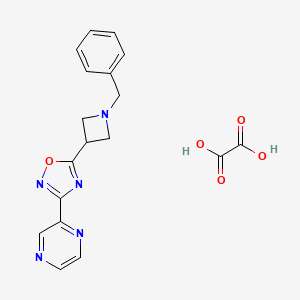
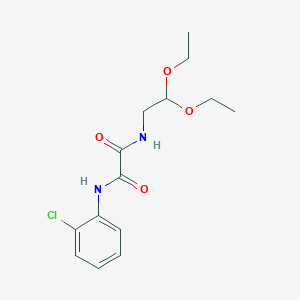
![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-1-[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2576788.png)
